molecular formula C10H6N2S B13659734 2-Phenylthiazole-5-carbonitrile

2-Phenylthiazole-5-carbonitrile

Cat. No.: B13659734
M. Wt: 186.24 g/mol
InChI Key: WWXLKEBIPGRETE-UHFFFAOYSA-N
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Description

2-Phenylthiazole-5-carbonitrile is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 2-position and a cyano group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Comparison with Similar Compounds

    Thiazole: A parent compound with a similar structure but lacking the phenyl and cyano substituents.

    2-Aminothiazole: Contains an amino group at the 2-position instead of a phenyl group.

    2-Phenylthiazole: Lacks the cyano group at the 5-position.

Uniqueness: 2-Phenylthiazole-5-carbonitrile is unique due to the presence of both the phenyl and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile scaffold for drug development and materials science .

Properties

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

2-phenyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C10H6N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H

InChI Key

WWXLKEBIPGRETE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C#N

Origin of Product

United States

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